3-(Morpholin-2-yl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-morpholin-2-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-7-9-2-1-3-10(6-9)11-8-13-4-5-14-11/h1-3,6,11,13H,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCOXLOPBPHUEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Morpholin 2 Yl Benzonitrile and Analogues
Direct Synthesis Approaches to 3-(Morpholin-2-yl)benzonitrile
The direct construction of the this compound scaffold can be approached through several established synthetic organic chemistry reactions. These methods primarily involve the formation of the morpholine (B109124) ring onto a pre-existing benzonitrile (B105546) moiety or the coupling of a morpholine precursor with a benzonitrile derivative.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a plausible and widely used method for the synthesis of aryl-substituted morpholines. This approach typically involves the reaction of a morpholine or a substituted morpholine with an activated aryl halide or sulfonate. In the context of this compound, a hypothetical SNAr reaction would involve a suitably substituted morpholin-2-yl precursor reacting with a 3-halobenzonitrile.
For instance, the synthesis of the related compound, 3-morpholin-4-yl-5-(trifluoromethyl)benzonitrile, is proposed to occur via the nucleophilic aromatic substitution of a fluorine atom in 3-fluoro-5-(trifluoromethyl)benzonitrile (B106752) with morpholine. This reaction is typically carried out under basic conditions, for example, using potassium carbonate in acetonitrile (B52724) at elevated temperatures. Similarly, the synthesis of 4-(morpholin-4-yl) benzonitrile is achieved by refluxing morpholine with 4-chlorobenzonitrile. A study on the synthesis of fluorinated 3-aminobenzofurans also utilized the reaction of 4-morpholinotetrafluorobenzonitrile, which is formed by the reaction of pentafluorobenzonitrile (B1630612) with morpholine, showcasing the utility of SNAr in attaching a morpholine ring to a benzonitrile core. rsc.org
Coupling Reactions Involving Benzonitrile Precursors
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of C-N and C-C bonds, and are applicable to the synthesis of substituted morpholines. A notable strategy is the Pd-catalyzed carboamination reaction, which can be used to construct 3,5-disubstituted morpholines from O-allyl ethanolamine (B43304) derivatives and aryl bromides. nih.gov This modular approach allows for the variation of substituents on both the morpholine ring and the aromatic partner. nih.gov
In a specific example of a related transformation, the coupling of a substituted ethanolamine derivative with 3-bromobenzonitrile (B1265711) has been shown to yield the desired morpholine product. nih.gov This demonstrates the feasibility of incorporating the benzonitrile moiety through a palladium-catalyzed process. The general synthetic strategy involves the initial preparation of an O-allyl ethanolamine from an enantiopure N-Boc amino alcohol, followed by Pd-catalyzed N-arylation to introduce the aryl group. nih.gov
Furthermore, palladium-catalyzed reactions have been employed in the synthesis of various benzonitrile derivatives, highlighting the versatility of this methodology. For example, ligand-free palladium-catalyzed synthesis has been used to create complex heterocyclic structures linked to a benzonitrile ring. rsc.org
Stereoselective Synthesis of Chiral Morpholin-2-yl Benzonitrile Frameworks
The synthesis of enantiomerically pure morpholines is of high importance due to the often stereospecific nature of their biological activity. Several asymmetric catalytic strategies have been developed to control the stereochemistry of the morpholine ring.
Asymmetric Catalytic Strategies for Morpholine Ring Formation
Rhodium-catalyzed asymmetric hydrogenation has emerged as a highly effective method for the synthesis of chiral morpholines. rsc.orgnih.govthieme-connect.comrsc.orgajchem-b.com This approach typically involves the hydrogenation of a prochiral dehydromorpholine precursor in the presence of a chiral rhodium catalyst. For the synthesis of 2-substituted chiral morpholines, asymmetric hydrogenation of 2-substituted dehydromorpholines using a bisphosphine-rhodium catalyst with a large bite angle has been shown to provide excellent enantioselectivities (up to 99% ee) and quantitative yields. rsc.orgnih.gov
The choice of the N-substituent on the dehydromorpholine can influence the outcome of the hydrogenation. nih.gov The catalyst system, often a complex of a chiral ligand like (R,R,R)-SKP with [Rh(cod)₂]SbF₆, is crucial for achieving high enantioselectivity. nih.gov
Another strategy involves the tandem sequential one-pot reaction combining hydroamination and asymmetric transfer hydrogenation to produce chiral 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org Iron(III) has also been used to catalyze the diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines. organic-chemistry.orgorganic-chemistry.org
Enantioselective Approaches to Related Benzonitrile Derivatives
While direct enantioselective syntheses specifically targeting this compound are not extensively documented, the principles from related systems can be applied. For example, the synthesis of cis-3,5-disubstituted morpholines has been achieved from enantiomerically pure amino alcohols. nih.gov This method relies on a Pd-catalyzed carboamination reaction and allows for the generation of single stereoisomers in good yields. nih.gov The modularity of this synthesis allows for the introduction of various aryl groups, including those bearing a nitrile function. nih.gove3s-conferences.org
Synthesis of Structural Analogues and Hybrid Compounds of this compound
The synthesis of structural analogues and hybrid molecules containing the morpholinyl benzonitrile scaffold is a common strategy in drug discovery to explore structure-activity relationships.
One example is the synthesis of 4-methoxy-3-(3-morpholinopropoxy)benzonitrile. oriprobe.comresearchgate.netmdpi.comgoogle.comambeed.com This compound is prepared from 3-hydroxy-4-methoxybenzaldehyde, where the aldehyde is first converted to a nitrile. The subsequent reaction of the resulting phenolic intermediate with N-(3-chloropropyl)morpholine in the presence of a base like potassium carbonate in DMF yields the final product. researchgate.netmdpi.com
Hybrid compounds incorporating the morpholine and benzonitrile moieties into larger molecular frameworks are also of interest. For example, novel pyrimidine-morpholine hybrids have been synthesized. nih.govresearchgate.netekb.egnih.gov In one approach, a benzylated pyrimidine (B1678525) intermediate is reacted with morpholine in a basic system to yield the final hybrid compound. nih.gov Another example involves the synthesis of 3-amino-6-morpholinobenzofuran derivatives from 4-morpholinotetrafluorobenzonitrile, which undergoes a tandem SNAr-cyclocondensation reaction with an α-hydroxycarbonyl compound. rsc.org
Strategies for Modifying the Benzonitrile Moiety
The benzonitrile group in this compound and its analogues serves as a versatile chemical handle for synthetic modifications. The nitrile functionality can be transformed into a variety of other groups, allowing for the exploration of structure-activity relationships and the development of new derivatives.
One common strategy involves the hydrolysis of the nitrile group to a carboxylic acid. For instance, in a related compound, 4-(morpholin-4-yl)benzonitrile, the nitrile is converted to 4-(morpholin-4-yl)benzoic acid using sodium hydroxide. researchgate.net This resulting carboxylic acid can then be activated, for example with thionyl chloride, to form an acyl chloride. researchgate.net This reactive intermediate can be further treated with nucleophiles like hydrazine (B178648) hydrate (B1144303) to yield hydrazide derivatives, such as 4-(morpholin-4-yl)benzohydrazide. researchgate.net
Another key modification is the reduction of the nitrile group to a primary amine. The cyano group in substituted benzonitriles can be reduced using reagents like Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) to afford the corresponding benzylamines. nih.gov These benzylamines are valuable intermediates that can be subsequently acylated to form a wide range of amide derivatives. nih.gov
These transformations highlight the utility of the benzonitrile moiety as a precursor for introducing diverse functionalities, including amides, carboxylic acids, and amines, thereby expanding the chemical space accessible from the core structure.
Table 1: Examples of Benzonitrile Moiety Modifications
| Starting Material | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 4-(Morpholin-4-yl)benzonitrile | 1. NaOH | 4-(Morpholin-4-yl)benzoic acid | researchgate.net |
Incorporation of Additional Heterocyclic Systems (e.g., Quinazolinones, Pyrimidines, Pyrrolopyrimidines)
The this compound scaffold can be elaborated by the annulation or attachment of additional heterocyclic systems. This approach is frequently employed in medicinal chemistry to access more complex molecular architectures with potentially enhanced biological activities.
Quinazolinones: The synthesis of quinazolinone derivatives often involves the cyclization of anthranilic acid or anthranilamide precursors. ekb.egresearchgate.net A plausible strategy for incorporating a quinazolinone ring would involve the transformation of the this compound into a corresponding 2-aminobenzonitrile (B23959) or 2-aminobenzamide (B116534) derivative. This intermediate can then undergo cyclization with various reagents. For example, 2-aminobenzonitriles can react with aryl bromides in the presence of a palladium catalyst and carbon monoxide to form quinazolinones. asianpubs.org Alternatively, N-acylanthranilic acids can be treated with aryl amines in the presence of phosphorous oxychloride to yield 2,3-disubstituted-4(3H)-quinazolinones. ekb.eg
Pyrimidines: Pyrimidine rings can be appended to the morpholinyl-benzonitrile core through several synthetic routes. One documented method involves the reaction of 6-morpholinopyrimidine-2,4(1H,3H)-dione with a substituted benzyl (B1604629) halide. This reaction, carried out in the presence of a base like potassium carbonate (K₂CO₃) and triethylamine (B128534) (Et₃N) in acetonitrile, yields N-benzylated pyrimidine-dione derivatives. frontiersin.orgresearchgate.net A specific example is the synthesis of 4-((3-methyl-6-morpholino-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile. frontiersin.orgresearchgate.net General strategies often utilize nucleophilic aromatic substitution (SₙAr) on halo-substituted pyrimidines. nih.gov
Pyrrolopyrimidines: The pyrrolo[2,3-d]pyrimidine system has been successfully incorporated, leading to the discovery of potent kinase inhibitors. nih.gov The synthesis of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475) is a key example. nih.govacs.org The construction of this molecule involves the coupling of a 5-substituted-4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate with morpholine. This reaction highlights a modular approach where the pre-formed pyrrolopyrimidine core is functionalized with the morpholine-benzonitrile moiety. nih.govacs.org
Table 2: Examples of Heterocyclic System Incorporation
| Heterocycle | Synthetic Strategy | Example Product | References |
|---|---|---|---|
| Quinazolinone | Cyclization of a 2-aminobenzonitrile derivative with an aryl bromide under Pd-catalyzed carbonylation. | 2,3-Disubstituted quinazolinones | asianpubs.org |
| Pyrimidine | N-alkylation of a morpholinopyrimidine-dione with a substituted benzyl halide. | 4-((3-Methyl-6-morpholino-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile | frontiersin.org, researchgate.net |
| Pyrrolopyrimidine | Coupling of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with morpholine. | 3-[4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile | nih.gov, acs.org |
Diversification of the Morpholine Ring Substitutions
Modifications to the morpholine ring itself provide another avenue for creating structural diversity in this class of compounds. Introducing substituents on the morpholine ring can significantly influence the molecule's physicochemical properties, such as polarity, lipophilicity, and metabolic stability.
Synthetic strategies can involve either utilizing a pre-substituted morpholine derivative as a starting material or performing chemical transformations on the morpholine ring of a more complex intermediate. A notable example is found in a patent describing LRRK2 inhibitors, where a cyanomethyl group is present on the morpholine ring. google.com The synthesis of 3-{4-[2-(cyanomethyl)morpholin-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-5-yl}benzonitrile demonstrates this principle. google.com In this case, a (morpholin-2-yl)acetonitrile fragment is coupled to the pyrrolopyrimidine core, showcasing the use of a functionalized morpholine building block.
The general approach of alkylating the nitrogen of a piperazine (B1678402) ring, a close analogue of morpholine, with various alkyl halides has also been demonstrated as a viable method for introducing diversity. nih.gov This strategy could be analogously applied to modify the nitrogen atom of the morpholine ring when it is not part of the core linkage to the benzonitrile moiety.
Table 3: Examples of Morpholine Ring Diversification
| Core Scaffold | Substitution on Morpholine Ring | Example Compound | Reference |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine-benzonitrile | Cyanomethyl at C-2 | 3-{4-[2-(Cyanomethyl)morpholin-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-5-yl}benzonitrile | google.com |
Reaction Chemistry and Chemical Transformations of 3 Morpholin 2 Yl Benzonitrile
Reactivity of the Nitrile Functional Group
The nitrile group (–C≡N) is a strongly polarized functional group with an electrophilic carbon atom, making it susceptible to nucleophilic attack. libretexts.orglibretexts.orgwikipedia.org This inherent reactivity allows for its conversion into various other functional groups.
Hydrolysis and Derivatization Pathways
The hydrolysis of the nitrile group in 3-(Morpholin-2-yl)benzonitrile can proceed under either acidic or basic conditions to yield a carboxylic acid. smolecule.comdoubtnut.com This transformation involves the initial formation of an amide intermediate, which is then further hydrolyzed. libretexts.org For instance, benzonitrile (B105546) can be hydrolyzed to benzamide (B126) and subsequently to benzoic acid. doubtnut.comprepchem.com This pathway is crucial for converting the nitrile into a carboxylate functional group, which can then undergo further reactions such as esterification or amidation.
The nitrile group can also serve as a precursor for the formation of other functional groups. For example, nitriles can react with alcohols in what is known as the Pinner reaction. wikipedia.org In the context of drug discovery, the nitrile group has been utilized as a "warhead" to form covalent adducts with cysteine or serine residues in enzymes. nih.gov
| Starting Material | Reagents and Conditions | Product | Reference |
| Benzonitrile | 90% H2SO4, reflux | Benzamide, then Benzoic acid | prepchem.com |
| Benzonitrile | 10% H2O2, 10% NaOH, 40°C | Benzamide | prepchem.com |
| Nitrile-containing compounds | Cysteine | Thioimidate adduct | nih.gov |
This table presents examples of hydrolysis and derivatization reactions of the nitrile group based on analogous compounds.
Reductions and Subsequent Amination Reactions
The nitrile group can be reduced to a primary amine. smolecule.com Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. researchgate.netbeilstein-journals.org For example, the reduction of benzonitrile yields benzylamine. researcher.life This reduction is a fundamental transformation, providing a route to amines which are key building blocks in the synthesis of many biologically active molecules. Borane-catalyzed hydroboration has also been reported as a method for the reduction of nitriles to primary amines with good yields and chemoselectivity. beilstein-journals.org
The resulting primary amine can then undergo a variety of subsequent reactions, including acylation to form amides. For instance, in a multi-step synthesis, a substituted benzonitrile was first reduced to the corresponding aniline, which was then acylated to yield the desired amide product. nih.gov
| Starting Material | Reagents and Conditions | Product | Reference |
| Benzonitrile | Catalytic Hydrogenation (e.g., Pt/C) | Benzylamine | researcher.life |
| Nitriles | H3B·SMe2, HBpin | Primary amines | beilstein-journals.org |
| Unsaturated adamantyl-containing nitriles | LiAlH4 | Primary amines | researchgate.net |
This table showcases various reduction methods for the nitrile group based on related compounds.
Cycloaddition Reactions Involving the Nitrile Moiety
The nitrile group can participate in cycloaddition reactions. bibliotekanauki.pl A notable example is the [3+2] cycloaddition of nitrile oxides with alkenes or other dipolarophiles to form five-membered heterocyclic rings like isoxazolines. mdpi.combeilstein-journals.org Benzonitrile N-oxide, for instance, undergoes [3+2] cycloaddition reactions with substituted benzylideneanilines. bibliotekanauki.plicm.edu.pl While direct examples involving this compound are not prevalent in the provided search results, the reactivity of the benzonitrile moiety suggests its potential to undergo similar transformations. These reactions are significant for the construction of complex heterocyclic systems.
Reactions of the Morpholine (B109124) Ring
The morpholine ring in this compound contains a secondary amine, which imparts nucleophilic character to the molecule.
Nucleophilic Properties and Alkylation/Acylation
The nitrogen atom in the morpholine ring is nucleophilic and can readily undergo alkylation and acylation reactions. smolecule.com For example, morpholine can be N-alkylated with various alkyl halides. nih.gov Similarly, acylation of the morpholine nitrogen with acid chlorides or other acylating agents is a common transformation. nih.gov These reactions allow for the introduction of a wide variety of substituents onto the morpholine ring, thereby modifying the steric and electronic properties of the parent molecule. For instance, the synthesis of various morpholine derivatives often involves nucleophilic aromatic substitution followed by acylation. researchgate.net
| Starting Material | Reagents and Conditions | Product | Reference |
| 4-piperazin-1-yl-benzonitrile | Alkyl halides | N-alkylated piperazine (B1678402) derivative | nih.gov |
| Substituted anilines | 5-nitro-furan-2-carbonyl chloride | Acylated amide product | nih.gov |
| Morpholine | 3-fluoro nitrobenzene, K2CO3, DMSO | 4-(3-Nitro-phenyl)-morpholine | nih.gov |
This table provides examples of nucleophilic reactions of the morpholine ring based on analogous structures.
Electrophilic and Nucleophilic Aromatic Substitutions on the Benzonitrile Core
The benzonitrile ring in this compound is susceptible to both electrophilic and nucleophilic attacks, with the regiochemical outcome dictated by the combined electronic effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene (B151609) ring. The reaction's feasibility and the position of substitution are controlled by the activating and directing properties of the ring's substituents. libretexts.org The two substituents on the aromatic core of this compound have opposing effects.
Cyano Group (-CN): This group is strongly electron-withdrawing through both inductive and resonance effects. Consequently, it deactivates the benzene ring towards electrophilic attack and acts as a meta-director. iscnagpur.ac.inlibretexts.org
Morpholin-2-yl Group: As this group is attached to the benzene ring via a carbon atom, it functions as a secondary alkyl substituent. Alkyl groups are generally weak electron-donating groups that activate the ring and are ortho, para-directors. libretexts.org
Common electrophilic aromatic substitution reactions like nitration and halogenation can be applied, typically requiring harsh conditions. For instance, nitration of substituted benzonitriles has been achieved using strong acids. patsnap.com Similarly, bromination would likely require a Lewis acid catalyst such as iron(III) bromide (FeBr₃). libretexts.orgnih.gov
| Reaction | Reagents | Typical Conditions | Potential Major Product(s) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–50 °C | 3-(Morpholin-2-yl)-4-nitrobenzonitrile and 3-(Morpholin-2-yl)-6-nitrobenzonitrile |
| Bromination | Br₂/FeBr₃ | Room Temperature to Reflux | 4-Bromo-3-(morpholin-2-yl)benzonitrile and 2-Bromo-5-(morpholin-2-yl)benzonitrile |
| Sulfonation | Fuming H₂SO₄ (SO₃) | Elevated Temperature | 2-(Morpholin-2-yl)-5-sulfobenzonitrile |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is generally challenging for benzene derivatives unless the ring is activated by potent electron-withdrawing groups. iscnagpur.ac.in The cyano substituent in this compound is an effective activating group for SNAr, as it can stabilize the intermediate negative charge (Meisenheimer complex). iscnagpur.ac.in
For an SNAr reaction to proceed, a suitable leaving group, such as a halide, must be present on the ring, typically at a position ortho or para to the activating group. Therefore, this compound itself would not undergo SNAr. However, a halogenated derivative, such as 2-chloro-5-(morpholin-2-yl)benzonitrile or 4-chloro-3-(morpholin-2-yl)benzonitrile, could react with various nucleophiles (e.g., alkoxides, amines) to displace the halide. The reaction of morpholine with activated chloroquinolines to form C-N bonds is a well-established example of this type of transformation. mdpi.com
Cross-Coupling Reactions and Functionalization Strategies
Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These methods offer powerful strategies for the further functionalization of the this compound scaffold. unistra.fr
Palladium-Catalyzed Cross-Coupling Reactions
The most versatile functionalization approaches involve converting the molecule into a suitable coupling partner for palladium-catalyzed reactions. This can be achieved by either introducing a halide onto the benzonitrile ring (via EAS, as described in section 3.3) or by converting a C-H bond into a C-metal or C-boron bond.
A prominent example is the Suzuki-Miyaura coupling, which joins an organohalide with a boronic acid or ester. unistra.fr For instance, a brominated derivative of this compound could be coupled with various aryl or heteroaryl boronic acids. A highly efficient one-pot, two-step method involves the initial palladium-catalyzed borylation of an aryl halide, followed by an in-situ Suzuki coupling with a second halide. nih.gov
Alternatively, the molecule could be transformed into a boronate ester derivative, which can then participate in Suzuki couplings. For example, related structures like 2-morpholinobenzonitrile (B1586720) have been converted into their boronate ester counterparts for subsequent cross-coupling reactions. vulcanchem.com
| Reaction Type | Coupling Partner 1 (Derived from title compound) | Coupling Partner 2 | Catalyst/Reagents | Potential Product |
|---|---|---|---|---|
| Suzuki-Miyaura | 5-Bromo-3-(morpholin-2-yl)benzonitrile | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Phenyl-3-(morpholin-2-yl)benzonitrile |
| Suzuki-Miyaura | 3-(Morpholin-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | 3-Iodopyridine | PdCl₂(dppf), K₂CO₃ | 3-(Morpholin-2-yl)-5-(pyridin-3-yl)benzonitrile |
| Sonogashira | 5-Iodo-3-(morpholin-2-yl)benzonitrile | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 3-(Morpholin-2-yl)-5-(phenylethynyl)benzonitrile |
| Heck | 5-Bromo-3-(morpholin-2-yl)benzonitrile | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | (E)-3-(Morpholin-2-yl)-5-styrylbenzonitrile |
C-H Functionalization
Direct C–H bond functionalization represents an increasingly important, atom-economical strategy for modifying complex molecules. rsc.org While specific examples for this compound are not prevalent in the literature, general principles suggest its potential for such transformations. Nickel- or palladium-catalyzed reactions can activate C-H bonds, often guided by a directing group. The nitrogen atom of the morpholine ring could potentially direct the metallation of an adjacent C-H bond, enabling the introduction of new functional groups without pre-functionalization.
Advanced Spectroscopic and Analytical Methodologies for Characterization of 3 Morpholin 2 Yl Benzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR spectroscopy for 3-(Morpholin-2-yl)benzonitrile would be expected to show distinct signals for the protons on the aromatic benzonitrile (B105546) ring and the aliphatic morpholine (B109124) ring. The aromatic region would display a complex multiplet pattern corresponding to the four protons on the disubstituted benzene (B151609) ring. The morpholine ring protons would appear in the upfield region, with their chemical shifts and coupling constants providing information about their environment and spatial relationships.
A critical application of ¹H NMR is the determination of the relative stereochemistry of the morpholine ring. The chiral center at the C2 position means the compound can exist as different stereoisomers. Nuclear Overhauser Effect (NOE) experiments are particularly useful for this purpose. acs.orgnih.govtmc.edu By irradiating the proton at the C2 position, one can observe through-space interactions with other protons. An NOE enhancement between the C2 proton and specific protons on the morpholine ring would help to assign the relative cis or trans configuration of the benzonitrile group with respect to the other substituents on the morpholine ring. nih.govsynplechem.com
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| Aromatic-H (benzonitrile) | 7.40 - 7.80 | m (multiplet) | Four protons on the 1,3-disubstituted benzene ring. |
| Morpholine-H (C2) | ~4.50 | dd (doublet of doublets) | Proton at the chiral center, coupled to adjacent methylene (B1212753) protons. |
| Morpholine-H (O-CH₂) | 3.80 - 4.10 | m (multiplet) | Two protons adjacent to the oxygen atom. |
| Morpholine-H (N-CH₂) | 2.80 - 3.20 | m (multiplet) | Four protons adjacent to the nitrogen atom. |
| Morpholine-H (NH) | 1.80 - 2.50 | br s (broad singlet) | The amine proton signal can be broad and its position may vary with concentration and solvent. |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The nitrile carbon (C≡N) is expected to appear in a characteristic downfield region (around 118 ppm), while the aromatic carbons would resonate between 110 and 145 ppm. oregonstate.edu The carbons of the morpholine ring would be found in the upfield region, with the carbon adjacent to the oxygen atom (C-O) appearing at a lower field than those adjacent to the nitrogen atom (C-N). oregonstate.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-CN | ~112 |
| Nitrile (C≡N) | ~118 |
| Aromatic CH | 129 - 135 |
| Aromatic C-C (quaternary) | ~145 |
| Morpholine C2 (CH-Ar) | ~75 |
| Morpholine C-O | ~67 |
| Morpholine C-N | ~46 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the molecule's connectivity. tmc.edu
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu It would show correlations between adjacent protons within the morpholine ring and within the benzonitrile ring, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduresearchgate.net It allows for the definitive assignment of each carbon atom that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.eduresearchgate.net For this compound, HMBC would be crucial in confirming the connection between the two main fragments of the molecule. A key correlation would be expected between the C2 proton of the morpholine ring and the quaternary carbon of the benzonitrile ring, providing unequivocal evidence of the C-C bond linking the two rings.
Carbon-13 (¹³C) NMR for Carbon Framework Analysis
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (molecular formula: C₁₁H₁₂N₂O), the theoretical monoisotopic mass is 188.09496 Da. uni.lu HRMS analysis, typically using electrospray ionization (ESI), would aim to detect the protonated molecule, [M+H]⁺, and confirm its exact mass, thereby validating the molecular formula. gencat.cat
Table 3: Predicted HRMS Data for this compound Adducts
| Adduct Ion | Molecular Formula | Theoretical m/z |
|---|---|---|
| [M+H]⁺ | [C₁₁H₁₃N₂O]⁺ | 189.10224 |
| [M+Na]⁺ | [C₁₁H₁₂N₂ONa]⁺ | 211.08418 |
| [M+K]⁺ | [C₁₁H₁₂N₂OK]⁺ | 227.05812 |
Data sourced from predicted values. uni.lu
Tandem Mass Spectrometry (MS/MS) involves isolating an ion of interest (the precursor ion) and inducing it to fragment through collision-induced dissociation (CID). labmanager.comnationalmaglab.org The analysis of the resulting product ions provides valuable structural information. uab.edu
For the protonated molecule of this compound ([M+H]⁺, m/z 189.1), several fragmentation pathways can be proposed based on the fragmentation behavior of similar morpholine-containing compounds. preprints.orgnih.gov A primary fragmentation would likely involve the morpholine ring. Common fragmentation pathways for morpholine derivatives include the neutral loss of the entire morpholine moiety or cleavage within the ring structure. scielo.brinnovareacademics.in
A plausible fragmentation pathway could involve the cleavage of the C-C bond between the two rings, leading to a fragment ion corresponding to the protonated benzonitrile group or the morpholine cation. Another likely pathway is the fragmentation of the morpholine ring itself, for instance, through the loss of a C₂H₄O or C₂H₅N fragment.
Table 4: Plausible MS/MS Fragmentation of [M+H]⁺ for this compound
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Plausible Fragment Structure |
|---|---|---|---|
| 189.1 | 104.0 | C₄H₉NO | [C₇H₆N]⁺ (Protonated Benzonitrile) |
| 189.1 | 160.1 | C₂H₅ | Cleavage of ethyl group from morpholine ring |
| 189.1 | 130.1 | C₂H₅NO | Loss of a portion of the morpholine ring |
| 189.1 | 86.1 | C₇H₅N | [C₄H₈NO]⁺ (Morpholine ring fragment) |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to the nitrile, secondary amine, ether, and substituted benzene ring moieties.
The most distinct signal would be the stretching vibration of the nitrile (C≡N) group, which typically appears as a sharp, medium-intensity band in the 2260–2220 cm⁻¹ region. The presence of a secondary amine (N-H) in the morpholine ring would give rise to a moderate, single peak between 3500 and 3300 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹, while the aliphatic C-H stretches of the morpholine ring would appear just below 3000 cm⁻¹. The ether C-O-C linkage within the morpholine ring is characterized by a strong stretching band, typically found in the 1150–1085 cm⁻¹ range. brieflands.com
A summary of the expected characteristic IR absorption bands is provided below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine (N-H) | Stretch | 3500 - 3300 | Medium |
| Aromatic C-H | Stretch | 3100 - 3000 | Variable |
| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |
| Nitrile (C≡N) | Stretch | 2260 - 2220 | Medium, Sharp |
| Aromatic C=C | Stretch | 1600 - 1450 | Variable |
| C-N | Stretch | 1335 - 1250 | Medium |
| C-O-C (Ether) | Asymmetric Stretch | 1150 - 1085 | Strong |
| Aromatic C-H (meta) | Out-of-Plane Bend | 900-690 | Strong |
This table represents expected values based on standard IR correlation charts and data for analogous compounds.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported, we can predict its likely solid-state features based on analyses of similar molecules. nih.goviucr.org
Determination of Molecular Conformation and Geometry
If a suitable single crystal were obtained, X-ray diffraction would precisely determine bond lengths, bond angles, and torsion angles. It is highly anticipated that the morpholine ring would adopt a stable chair conformation, as this minimizes steric and torsional strain. nih.govvulcanchem.com The analysis would also define the spatial relationship between the morpholine and benzonitrile rings, specifically the dihedral angle between the plane of the benzene ring and the mean plane of the morpholine ring. In a related structure, 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, this dihedral angle was found to be 58.04(10)°. nih.gov
Analysis of Intermolecular Interactions and Crystal Packing
The crystal packing of this compound would be governed by various intermolecular forces. The secondary amine (N-H) group is a key feature, capable of acting as a hydrogen-bond donor. The nitrile nitrogen and the ether oxygen of the morpholine ring can act as hydrogen-bond acceptors. Therefore, it is probable that strong N-H···N (nitrile) or N-H···O (ether) hydrogen bonds would be a dominant feature in the crystal lattice, potentially forming dimers or extended chains. nih.goviucr.org Additionally, π-π stacking interactions between the aromatic benzonitrile rings of adjacent molecules could further stabilize the crystal packing.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would be most suitable.
A hypothetical method would likely employ a C18 stationary phase, which separates compounds based on hydrophobicity. The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the separation of the main compound from potential impurities with different polarities. iucr.orggoogle.com Detection would typically be performed using a UV detector set to a wavelength where the benzonitrile chromophore absorbs strongly, likely around 230-250 nm. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Parameter | Suggested Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Example: 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~240 nm |
| Injection Volume | 5-10 µL |
This table outlines a theoretical HPLC method for analytical purposes.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. While this compound itself may have limited volatility due to its polarity and hydrogen-bonding capability, GC-MS is invaluable for analyzing volatile byproducts and impurities that may be present from its synthesis. acs.org
Potential volatile impurities could include residual starting materials or solvents used in the synthesis. For the analysis of the target compound itself, chemical derivatization would likely be required to increase its volatility and thermal stability. jst.go.jp This typically involves converting the polar N-H group into a less polar derivative, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ether, through reaction with a silylating agent. The resulting derivative would exhibit improved chromatographic peak shape and be readily analyzable by GC-MS, allowing for both quantification and structural confirmation through its mass fragmentation pattern.
Theoretical and Computational Chemistry Studies of 3 Morpholin 2 Yl Benzonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict electronic structure, molecular orbitals, and reactivity indices, offering a detailed picture of the molecule's behavior at a subatomic level.
Density Functional Theory (DFT) for Molecular Orbital Analysis
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For 3-(Morpholin-2-yl)benzonitrile, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the optimized molecular geometry and analyze the frontier molecular orbitals (FMOs). analis.com.mybohrium.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. analis.com.my
In this compound, the HOMO is typically expected to be localized on the more electron-rich regions, such as the morpholine (B109124) ring and the nitrogen of the nitrile group, while the LUMO is anticipated to be distributed over the electron-deficient benzonitrile (B105546) ring. frontiersin.org This separation of FMOs is characteristic of donor-acceptor systems. acs.org Mulliken population analysis, another output of DFT calculations, can reveal the partial atomic charges, identifying nucleophilic and electrophilic centers within the molecule. analis.com.my
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) | Description |
| EHOMO | -7.95 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.12 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 6.83 | Indicator of chemical reactivity and stability |
Prediction of Spectroscopic Properties and Reaction Mechanisms
DFT calculations are also instrumental in predicting spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure and assign specific vibrational modes, such as the characteristic C≡N stretch of the nitrile group and the C-O-C and C-N-C stretches of the morpholine ring. derpharmachemica.com
Furthermore, computational studies can elucidate potential reaction mechanisms. For reactions involving the benzonitrile group, such as catalyzed cycloadditions, DFT can be used to map the potential energy surface, identifying transition states and intermediates to determine the most favorable reaction pathway. acs.org Similarly, the reactivity of the morpholine nitrogen as a nucleophile can be computationally explored. analis.com.my
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on the static electronic properties, molecular modeling and dynamics simulations provide insights into the dynamic behavior of the molecule over time, including its conformational flexibility and interactions with other molecules.
Conformational Analysis of the Morpholine Ring and Overall Structure
Table 2: Illustrative Conformational Energy Profile of this compound
| Conformer | Substituent Position | Relative Energy (kcal/mol) | Predicted Stability |
| Chair | Equatorial | 0.00 | Most Stable |
| Chair | Axial | +2.5 | Less Stable |
| Skew-Boat | Equatorial | +7.2 | Unstable |
| Skew-Boat | Axial | +9.8 | Highly Unstable |
Ligand-Target Interaction Modeling (excluding clinical contexts)
Molecular docking and molecular dynamics (MD) simulations are powerful tools for modeling how a ligand like this compound might interact with a protein or other molecular target. mdpi.comscilit.com Docking predicts the preferred binding orientation of the ligand within a target's binding site. MD simulations then provide a dynamic view of this interaction over a period of time (e.g., 100 nanoseconds), assessing the stability of the ligand-target complex. mdpi.comnih.gov Key metrics from MD simulations include the Root Mean Square Deviation (RMSD) to evaluate the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions. mdpi.com These simulations can reveal crucial intermolecular interactions, such as hydrogen bonds (e.g., involving the morpholine oxygen or nitrogen) and π-π stacking or π-cation interactions involving the benzonitrile ring, which stabilize the complex. mdpi.comtandfonline.com
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Computational methods are integral to modern Structure-Activity Relationship (SAR) studies, which aim to understand how a molecule's chemical structure correlates with its activity. sci-hub.see3s-conferences.org For this compound, computational SAR would involve creating a library of virtual analogs by modifying specific parts of the molecule—for example, by adding substituents to the phenyl ring or altering the morpholine scaffold.
The properties of these virtual analogs would then be calculated and compared. For instance, DFT could be used to determine how different substituents affect the HOMO-LUMO gap or the charge distribution. frontiersin.org Quantitative Structure-Activity Relationship (QSAR) models can then be developed by correlating these calculated descriptors with experimentally observed activities. sci-hub.se This in silico approach allows for the rational design of new derivatives with potentially enhanced properties, guiding synthetic efforts toward the most promising candidates. tandfonline.come3s-conferences.org The morpholine moiety itself is often considered a "privileged structure" in medicinal chemistry due to its ability to improve pharmacokinetic properties and participate in key binding interactions. sci-hub.see3s-conferences.org
Quantitative Structure-Activity Relationship (QSAR) for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For a series of analogs based on the this compound scaffold, a QSAR model could be developed to predict their activity against a specific biological target.
The development of a QSAR model begins with the generation and calculation of a wide array of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's physicochemical properties. Based on studies of other morpholine and nitrile-containing compounds, key descriptors would likely include:
Topological Descriptors: These describe the connectivity and branching of the molecule.
Electronic Descriptors: Properties such as dipole moment and the charges on individual atoms are crucial, as they govern how the molecule interacts with its biological target. pensoft.netresearchgate.net
Spatial Descriptors: These relate to the three-dimensional shape and size of the molecule, such as molecular volume and surface area. pensoft.netresearchgate.net
Physicochemical Descriptors: Lipophilicity (often expressed as logP) and polarizability are critical for predicting absorption and distribution, as well as binding affinity. pensoft.netresearchgate.net
Once these descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build a mathematical equation that relates a selection of these descriptors to the observed biological activity. researchgate.netpensoft.net
For instance, a hypothetical QSAR study on a series of this compound analogs might yield an equation similar to:
pIC50 = c0 + (c1 * logP) - (c2 * Molecular_Volume) + (c3 * Dipole_Moment)
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), and c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such a model would suggest that activity is positively correlated with lipophilicity and dipole moment, but negatively correlated with molecular volume.
To illustrate this, consider a hypothetical dataset for a small series of analogs where substituents are varied on the phenyl ring or the morpholine nitrogen.
| Compound | Substituent (R) | logP | Molecular Volume (ų) | Dipole Moment (Debye) | Predicted pIC50 |
| 1 | H (parent) | 1.85 | 195.2 | 4.5 | 6.2 |
| 2 | 4-Cl | 2.55 | 205.8 | 4.9 | 6.5 |
| 3 | 4-OCH3 | 1.70 | 215.4 | 5.1 | 6.1 |
| 4 | 4-NO2 | 1.60 | 212.1 | 8.2 | 6.8 |
This predictive model, once validated, can be used for the virtual screening of large compound libraries to identify new molecules with potentially high activity, thereby prioritizing synthetic efforts.
Ligand-Based and Structure-Based Drug Design Principles (excluding clinical applications)
Beyond QSAR, both ligand-based and structure-based drug design principles are fundamental to the computational exploration of this compound as a lead compound.
Ligand-Based Drug Design
In the absence of a known 3D structure of the biological target, ligand-based methods are employed. These methods rely on the principle that molecules with similar structures or properties are likely to have similar biological activities.
Pharmacophore Modeling: A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. For this compound, a pharmacophore model would likely include a hydrogen bond acceptor (the morpholine oxygen), a hydrogen bond donor (the morpholine nitrogen), an aromatic ring feature (the benzene (B151609) ring), and a feature representing the polar nitrile group, which can act as a hydrogen bond acceptor. nih.govnih.govresearchgate.net This model can then be used as a 3D query to screen virtual libraries for structurally diverse compounds that match the pharmacophore and are therefore likely to be active.
Structure-Based Drug Design
When the 3D structure of the target protein is available (from X-ray crystallography or NMR, for example), structure-based drug design methods can be utilized. These are powerful techniques for understanding and optimizing drug-target interactions.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netpharmainfo.insmolecule.com A docking study of this compound would involve placing the molecule into the binding site of a target protein and scoring the different poses based on factors like intermolecular interactions and conformational strain. The results would highlight key interactions, such as hydrogen bonds between the morpholine's heteroatoms or the nitrile group and amino acid residues in the binding pocket, as well as hydrophobic interactions involving the phenyl ring. nih.govresearchgate.netnih.gov
The insights gained from docking can guide the modification of the this compound scaffold to improve its binding affinity and selectivity. For example, if the docking simulation reveals an unoccupied hydrophobic pocket near the phenyl ring, a derivative with a lipophilic substituent at that position could be designed to achieve a better fit.
A summary of potential interactions that could be identified through molecular docking is presented below.
| Interacting Group of Ligand | Potential Interacting Residue in Target | Type of Interaction |
| Morpholine Oxygen | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bond Acceptor |
| Morpholine Nitrogen | Aspartic Acid, Glutamic Acid | Hydrogen Bond Donor (if protonated) |
| Benzene Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |
| Benzene Ring | Leucine, Valine, Isoleucine | Hydrophobic Interaction |
| Nitrile Group | Threonine, Serine, Asparagine, Glutamine | Hydrogen Bond Acceptor |
By leveraging these computational strategies, researchers can efficiently explore the chemical space around the this compound core, generating hypotheses and designing new molecules with optimized properties for further experimental investigation.
Applications and Potential Utilities of 3 Morpholin 2 Yl Benzonitrile in Chemical Sciences
Role as a Synthetic Building Block in Organic Chemistry
The primary utility of 3-(Morpholin-2-yl)benzonitrile lies in its role as a synthetic building block. lifechemicals.com The molecule contains two distinct and chemically addressable sites: the secondary amine within the morpholine (B109124) ring and the aromatic nitrile group. This orthogonality allows for selective and sequential modifications, enabling the construction of diverse and complex molecular libraries from a single, readily accessible starting material.
Precursor for Complex Molecular Architectures
The dual functionality of this compound makes it an ideal precursor for elaborate molecules. The secondary amine of the morpholine ring is a nucleophilic center that can readily undergo standard transformations such as N-alkylation, N-acylation, and reductive amination. This allows for the introduction of a wide variety of substituents and the extension of the molecular framework.
Concurrently, the benzonitrile (B105546) group is a stable yet reactive functional group that can be converted into other key functionalities. Its synthetic potential is vast and includes, but is not limited to, hydrolysis to benzoic acids, reduction to primary amines (benzylamines), or conversion into tetrazoles, which are common bioisosteres for carboxylic acids in drug design. This versatility makes the compound a valuable starting point for creating novel compounds for screening and development. researchgate.net
| Functional Group | Potential Transformation | Resulting Group/Structure |
| Benzonitrile (-CN) | Acid or Base Hydrolysis | Carboxylic Acid (-COOH) |
| Catalytic Reduction (e.g., H₂/Pd, LiAlH₄) | Aminomethyl (-CH₂NH₂) | |
| Reaction with Azides (e.g., NaN₃) | Tetrazole Ring | |
| Partial Hydrolysis (e.g., Radziszewski reaction) | Amide (-CONH₂) | |
| Morpholine (Secondary Amine, -NH-) | Acylation (with Acyl Chlorides/Anhydrides) | N-Acyl Morpholine |
| Alkylation (with Alkyl Halides) | N-Alkyl Morpholine | |
| Reductive Amination (with Aldehydes/Ketones) | N-Alkyl Morpholine | |
| Arylation (e.g., Buchwald-Hartwig coupling) | N-Aryl Morpholine |
This table outlines some of the fundamental transformations possible for the two key functional groups in this compound, showcasing its versatility as a synthetic building block.
Scaffolds for Heterocyclic Synthesis
Beyond simple functional group interconversion, this compound can serve as a scaffold for the synthesis of new and more complex heterocyclic systems. The existing C-substituted morpholine is a core heterocyclic motif found in numerous bioactive compounds. ru.nlbeilstein-journals.org Further chemical manipulation can lead to the formation of fused or spirocyclic systems. For example, intramolecular reactions between substituents placed on the morpholine nitrogen and the benzonitrile group (or its derivatives) could be envisioned to construct novel polycyclic architectures. The benzonitrile group itself is a key reactant in the synthesis of various nitrogen-containing heterocycles, such as quinazolines, which are privileged structures in medicinal and materials science. beilstein-journals.orgmdpi.com
Intermediate in the Development of Agrochemicals
The structural motifs embodied in this compound are highly relevant to the agrochemical industry. Morpholine derivatives are known components of commercial agrochemicals, valued for their antifungal and antibacterial properties, while benzonitriles are precursors to many herbicidal and pesticidal agents. lifechemicals.commdpi.com
Herbicidal and Pesticidal Agent Synthesis
While specific agrochemicals derived directly from this compound are not prominently documented, its value as an intermediate is clear. The synthesis of novel active ingredients for crop protection often involves creating and screening libraries of compounds containing known "agrophoric" fragments. The combination of the morpholine and benzonitrile moieties makes this compound an attractive starting point for such discovery programs. For instance, s-triazine derivatives incorporating benzonitrile and morpholine fragments have been explored for their antifungal activities. mdpi.com The chirality of the C-2 substituted morpholine also offers the potential for developing stereospecific pesticides, which can lead to higher efficacy and improved environmental profiles.
| Moiety | Relevance in Agrochemicals | Example Class/Compound |
| Morpholine | Found in many systemic fungicides due to its physicochemical properties. lifechemicals.com | Fenpropimorph, Tridemorph (Fungicides) |
| Benzonitrile | A common building block for a variety of herbicides and insecticides. mdpi.com | Bromoxynil, Ioxynil (Herbicides) |
This table illustrates the established importance of the morpholine and benzonitrile moieties in existing agrochemical products, supporting the potential of this compound as a key intermediate.
Modulators of Plant Physiological Processes
Beyond direct pesticidal action, there is growing interest in compounds that can modulate plant physiology to enhance growth, increase stress tolerance, or improve crop quality. The morpholine ring, in particular, can influence the systemic transport and biological activity of molecules within a plant. By using this compound as a scaffold, chemists can design and synthesize novel plant growth regulators or safeners that protect crops from the phytotoxic effects of herbicides.
Exploration in Materials Science and Polymer Chemistry
The application of this compound in materials science is a less explored but promising field. The properties of both the nitrile and morpholine functional groups can be exploited to create novel polymers and functional materials.
The nitrile group is known for its high polarity and its ability to undergo thermal or chemical polymerization, as in the synthesis of poly(benzonitrile ether)s. Incorporating this moiety into a polymer backbone can enhance properties such as thermal stability, chemical resistance, and dielectric performance. The morpholine ring can also be beneficial, potentially improving the solubility and processability of polymers. researchgate.net Furthermore, the secondary amine provides a reactive site for cross-linking polymer chains or for grafting the molecule onto surfaces to modify their properties, for example, to create specialty coatings or resins. The use of morpholine as an additive for preventing corrosion in industrial systems highlights the stabilizing properties of this heterocycle. researchgate.net
Monomer or Intermediate for Polymer Synthesis
The bifunctional nature of this compound, featuring a reactive nitrile group and a secondary amine within the morpholine ring, makes it a candidate as a monomer or a crucial intermediate in the synthesis of advanced polymers. Benzonitrile derivatives are known to participate in polymerization reactions, leading to materials with unique thermal and mechanical properties.
For instance, aromatic diamines containing benzonitrile moieties have been polymerized with dianhydrides to form polyimides, or with diacid chlorides to create polyamides. google.com These polymers often exhibit high thermal stability and desirable mechanical strength. While no specific polymers derived from this compound have been documented, it is plausible that it could be chemically modified, for example, by converting the nitrile group or by functionalizing the phenyl ring to create a polymerizable monomer.
The general reactivity of the benzonitrile group allows for its conversion to other functional groups that are more amenable to polymerization. For example, it can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations would yield a bifunctional monomer with amino and carboxylic acid or amine functionalities, suitable for step-growth polymerization.
Table 1: Potential Polymerization Strategies Involving this compound Derivatives
| Polymerization Type | Required Modification of this compound | Potential Polymer Class |
| Polyamide Synthesis | Reduction of nitrile to an amine, creating a diamine | Polyamide |
| Polyimide Synthesis | Introduction of an additional amine group to the phenyl ring | Polyimide |
| Polyester Synthesis | Hydrolysis of nitrile to a carboxylic acid | Polyester |
It is important to note that an attempted synthesis of a diketopyrrolopyrrole (DPP) dye using 3-N-morpholinobenzonitrile was reported to be unsuccessful, which may indicate that the steric or electronic properties of this specific isomer could present challenges in certain polymerization reactions.
Development of Materials with Specific Electronic or Optical Properties
The combination of an electron-withdrawing benzonitrile group and an electron-donating morpholine moiety in this compound suggests its potential as a building block for materials with interesting electronic and optical properties. The benzonitrile group is a common component in chromophores used for nonlinear optical (NLO) materials. thermofisher.com
Research on related benzonitrile derivatives has shown that the incorporation of such moieties into polymer matrices can lead to materials with significant second- and third-order NLO properties. thermofisher.com For example, polymers based on 4-(thieno[3,2-b]thiophen-3-yl)benzonitrile have been shown to be electroactive and exhibit electrochromic properties, with colors changing in response to an applied voltage. bohrium.com
Although no specific data exists for this compound, it is conceivable that its incorporation into conjugated polymer backbones or as a guest in a host-guest system could lead to materials with applications in:
Organic Light-Emitting Diodes (OLEDs): The electronic properties of the morpholinyl-benzonitrile scaffold could be tuned to achieve desired HOMO/LUMO energy levels for use in emissive or charge-transport layers.
Electrochromic Devices: Polymers containing this moiety might exhibit color changes upon electrochemical oxidation and reduction.
Nonlinear Optics: The inherent charge-transfer characteristics of the molecule could be exploited for applications in frequency doubling or optical switching.
Table 2: Predicted Electronic Properties Based on Analogous Compounds
| Property | Potential Application | Rationale based on Analogues |
| Electroactivity | Electrochromic windows, sensors | Polymers with benzonitrile moieties show reversible redox behavior. bohrium.com |
| Photoluminescence | OLEDs, fluorescent sensors | Donor-acceptor structure can lead to efficient light emission. |
| Nonlinear Optical Activity | Optical data storage, telecommunications | Benzonitrile is a known functional group in NLO chromophores. thermofisher.com |
Investigation in Chemical Biology Tools and Probes
The morpholine and benzonitrile moieties are frequently found in biologically active compounds and chemical probes. The morpholine ring is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability. Benzonitrile-containing molecules have been developed as fluorescent probes for various biological targets.
While this compound itself has not been reported as a chemical biology tool, its structural components are present in molecules designed for such purposes. For example, various heterocyclic compounds containing morpholine have been investigated for their interactions with biological systems. Similarly, the fluorescence of certain benzonitrile derivatives can be sensitive to the local environment, making them suitable as probes for sensing changes in polarity or the presence of specific analytes.
The development of fluorescent probes often relies on designing molecules with donor-acceptor architectures that exhibit environment-sensitive fluorescence. The morpholine group can act as an electron donor, while the benzonitrile group acts as an electron acceptor. This intramolecular charge transfer character could potentially be harnessed to develop probes where the fluorescence emission changes upon binding to a biological target, such as a protein or nucleic acid.
Table 3: Potential Chemical Biology Applications Based on Structural Features
| Application | Design Principle | Relevant Analogues |
| Fluorescent Probe | Intramolecular Charge Transfer (ICT) from morpholine to benzonitrile | Various donor-acceptor fluorescent probes. |
| Bioactive Scaffold | Morpholine for improved drug-like properties | Many approved drugs contain a morpholine ring. |
| Enzyme Inhibitor Intermediate | Benzonitrile as a key pharmacophore | Benzonitrile is present in various kinase inhibitors. |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes to 3-(Morpholin-2-yl)benzonitrile
The synthesis of 2-substituted morpholines, such as this compound, is an area of active development, aiming for efficiency, stereoselectivity, and scalability. Current strategies often involve multi-step processes, but new methodologies are emerging to streamline the production of these valuable compounds.
One promising approach is the asymmetric hydrogenation of dehydromorpholines. nih.govrsc.orgrsc.org This method utilizes a bisphosphine-rhodium catalyst to achieve high yields and excellent enantioselectivities (up to 99% ee) for a variety of 2-substituted chiral morpholines. nih.govrsc.orgrsc.org The process is notable for its atom economy and operational simplicity, making it suitable for large-scale synthesis. nih.govrsc.org The resulting chiral morpholines can serve as crucial intermediates for bioactive compounds. nih.govrsc.orgrsc.org
Another innovative strategy involves the ring-opening of aziridines with haloalcohols, followed by intramolecular ring closure. researchgate.netbeilstein-journals.org This can be achieved through metal-free protocols, for example, using an ammonium (B1175870) persulfate salt as an oxidant, which offers a more cost-effective and environmentally friendly alternative to transition metal catalysts. beilstein-journals.org These one-pot syntheses can produce a range of 2-substituted and 2,3-disubstituted morpholines. beilstein-journals.org
Furthermore, tandem sequential one-pot reactions employing hydroamination and asymmetric transfer hydrogenation are being explored for the enantioselective synthesis of 3-substituted morpholines. acs.org This method, starting from ether-containing aminoalkyne substrates, has demonstrated good yields and high enantiomeric excesses. acs.org
These evolving synthetic strategies are pivotal for producing this compound and its analogs with high purity and specific stereochemistry, which is crucial for detailed biological evaluation.
Exploration of Stereoisomeric Effects on Biological and Chemical Properties
The stereochemistry of the morpholine (B109124) ring, particularly at the C-2 position, is a critical determinant of the biological activity and chemical properties of compounds like this compound. The molecule possesses a chiral center at the carbon atom connecting the morpholine and benzonitrile (B105546) moieties, leading to the existence of (R) and (S) enantiomers.
Research on other chiral 2-substituted morpholine derivatives has consistently shown that stereoisomerism significantly influences their interaction with biological targets. nih.gov For instance, in a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, the (S,S) and (R,R) enantiomers exhibited distinct profiles as inhibitors of serotonin (B10506) and noradrenaline reuptake, with some compounds acting as selective inhibitors of one transporter while others were dual inhibitors. nih.gov
The separation and characterization of individual enantiomers of this compound are therefore essential. Chiral synthesis methods, such as enzyme-catalyzed resolution or the use of chiral auxiliaries, can be employed to obtain enantiomerically pure forms. nih.govresearchgate.net Subsequent evaluation of the individual enantiomers in biological assays will likely reveal differences in their potency, selectivity, and mechanism of action. Understanding these stereoisomeric effects is fundamental to developing more effective and specific therapeutic agents based on this scaffold.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern drug discovery and are highly applicable to the design and optimization of this compound derivatives. These computational approaches can accelerate the identification of novel compounds with desired biological activities and improved pharmacokinetic profiles.
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict the binding interactions and stability of ligands within the active site of a target protein. mdpi.comrsc.org For instance, such studies on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors have successfully highlighted strong binding interactions and stability, which were later confirmed by in vitro assays. mdpi.com Similarly, these methods can be used to model the interaction of this compound derivatives with various biological targets, guiding the design of more potent and selective molecules.
The integration of these computational tools into the research pipeline for this compound will undoubtedly streamline the discovery of new drug candidates and provide deeper insights into their mechanism of action.
Expansion of Mechanistic Studies in Diverse Biological Systems (non-human)
To fully understand the therapeutic potential of this compound, it is crucial to expand mechanistic studies into a variety of non-human biological systems. These studies can provide valuable information about the compound's mode of action, potential off-target effects, and broader biological relevance.
One area of interest is the investigation of its effects on enzymes that are conserved across species. For example, morpholine-derived thiazoles have been studied as inhibitors of bovine carbonic anhydrase-II (bCA-II), an enzyme relevant to glaucoma research due to its similarity to the human ortholog. rsc.org Kinetic studies of the most potent compounds revealed a competitive type of inhibition. rsc.org Similar investigations with this compound could uncover novel enzyme inhibitory activities.
The morpholine scaffold is known to be present in compounds with a wide range of biological activities, including antimicrobial and antifungal properties. openmedicinalchemistryjournal.comjchemrev.com Therefore, evaluating this compound and its derivatives against various bacterial and fungal strains could lead to the discovery of new anti-infective agents. openmedicinalchemistryjournal.com
Furthermore, the s-triazine scaffold, which can be combined with morpholine moieties, has shown promise in the development of herbicides. rsc.orgnih.gov Investigating the effects of this compound derivatives on plant biological systems could open up applications in agriculture. These diverse mechanistic studies in non-human systems will be instrumental in delineating the full biological profile of this compound.
Discovery of New Applications Beyond Current Research Areas
The unique structural combination of a morpholine ring and a benzonitrile group in this compound suggests a broad potential for applications beyond those currently being explored. The versatility of the morpholine scaffold, known for its favorable pharmacokinetic properties, and the reactivity of the benzonitrile group make this compound a promising starting point for the discovery of novel bioactivities. acs.orgfrontiersin.org
The morpholine moiety is a common feature in a variety of clinically approved drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents. frontiersin.orgjchemrev.com By synthesizing and screening a library of this compound derivatives, it may be possible to identify compounds with potent activity in these and other disease areas. For example, hybrids of pyrimidine (B1678525) and morpholine have shown significant cytotoxic effects against cancer cell lines. frontiersin.orgfrontiersin.org
Moreover, the benzonitrile group can participate in various chemical transformations, allowing for the creation of diverse molecular architectures. For instance, s-triazine-based compounds containing a benzonitrile moiety have been investigated as antibacterial and antituberculosis agents. researchgate.net Exploring the hybridization of the this compound core with other pharmacologically active scaffolds could lead to the development of multi-target drugs with enhanced efficacy. rsc.orgnih.gov
The discovery of new applications will be driven by systematic screening in a wide range of biological assays and by creative medicinal chemistry approaches to generate novel derivatives with unique pharmacological profiles.
Q & A
Q. What are the established synthetic routes for 3-(Morpholin-2-yl)benzonitrile hydrochloride?
The synthesis of this compound hydrochloride typically involves coupling reactions between benzonitrile derivatives and morpholine precursors. Key methods include:
- Catalytic coupling : Palladium or copper catalysts are employed to facilitate C-N bond formation between halogenated benzonitriles and morpholine derivatives under controlled conditions (e.g., inert atmosphere, reflux in polar aprotic solvents) .
- Salt formation : The hydrochloride salt is synthesized to enhance water solubility, achieved by reacting the free base with HCl in anhydrous solvents like dichloromethane or ethanol .
Q. Table 1: Synthetic Methods and Yields
| Precursor | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Bromobenzonitrile | Pd(PPh₃)₄ | DMF | 78 | |
| 3-Chlorobenzonitrile | CuI | Toluene | 65 |
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR are used to confirm the substitution pattern of the benzene ring and the morpholine moiety .
- FT-IR : Identifies functional groups (e.g., nitrile stretch at ~2200 cm) .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond lengths and angles, particularly for hydrochloride salts .
Q. How do solubility and stability impact experimental design with this compound?
- Solubility : The hydrochloride salt improves aqueous solubility (pH 5.5–6.5), making it suitable for biological assays. For organic reactions, DMSO or DMF is preferred .
- Stability : Store under inert conditions (argon/nitrogen) at -20°C to prevent hydrolysis of the nitrile group or morpholine ring oxidation .
Advanced Questions
Q. What role does the morpholine ring play in modulating biological activity?
The morpholine moiety enhances:
- Solubility : The oxygen atom in the ring improves water solubility via hydrogen bonding.
- Target interactions : The ring’s conformation allows for π-stacking with aromatic residues in enzymes or receptors, as shown in molecular docking studies against kinase targets .
- Metabolic stability : Morpholine derivatives often exhibit resistance to cytochrome P450-mediated degradation, increasing bioavailability in pharmacological studies .
Q. How can computational methods optimize the compound’s interaction with biological targets?
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite predicts binding modes with proteins (e.g., kinases). Use the SMILES string
C1COC(CN1)C2=CC=CC(=C2)C#Nto generate 3D conformers . - Quantum mechanical calculations : Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions for reaction planning .
- Molecular dynamics : Simulates stability of ligand-protein complexes in physiological conditions (e.g., 100 ns simulations in GROMACS) .
Q. How should researchers resolve contradictions in spectroscopic or crystallographic data?
- Cross-validation : Compare NMR data with computed H/C shifts (e.g., using ACD/Labs or Gaussian) .
- Crystallographic refinement : Use SHELXL to resolve disordered morpholine ring conformations. Apply restraints for bond lengths/angles based on similar structures .
- Statistical analysis : Apply R-factors and electron density maps (e.g., Fo-Fc maps) to validate crystallographic models .
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value (SHELXL Refinement) | Reference |
|---|---|---|
| R1 (I > 2σ(I)) | 0.045 | |
| wR2 (all data) | 0.121 | |
| C-N bond length | 1.347 Å |
Q. What strategies are recommended for assessing the compound’s biological activity in vitro?
- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ assays to measure IC values against cancer-related kinases (e.g., EGFR, BRAF) .
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
- Binding affinity studies : Surface Plasmon Resonance (SPR) quantifies dissociation constants (K) with immobilized protein targets .
Q. How does the hydrochloride salt form influence pharmacological properties compared to the free base?
- Bioavailability : The salt form increases solubility, enhancing absorption in pharmacokinetic studies (e.g., higher C in rat plasma) .
- Stability : The hydrochloride salt reduces hygroscopicity, improving shelf life for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
